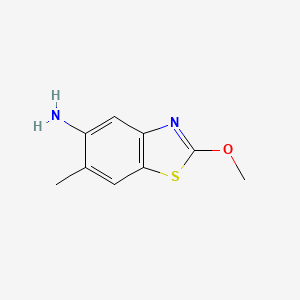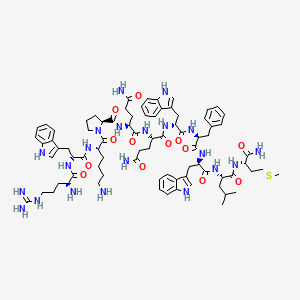
(D-Trp2,7,9)-substance P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(D-Trp2,7,9)-substance P is a synthetic analog of the naturally occurring neuropeptide substance P. Substance P is a member of the tachykinin neuropeptide family and is involved in various physiological processes, including pain perception, inflammation, and the regulation of mood. The modification of substance P by incorporating D-tryptophan at positions 2, 7, and 9 enhances its stability and alters its biological activity, making this compound a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (D-Trp2,7,9)-substance P typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The incorporation of D-tryptophan at specific positions is achieved by using protected D-tryptophan derivatives during the synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: While industrial-scale production of this compound is less common due to its specialized applications, the principles of SPPS can be scaled up. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in larger quantities for research and potential therapeutic use.
Análisis De Reacciones Químicas
Types of Reactions: (D-Trp2,7,9)-substance P can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Oxidation: Kynurenine derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
(D-Trp2,7,9)-substance P has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain pathways and inflammatory responses.
Medicine: Explored as a potential therapeutic agent for conditions involving substance P, such as chronic pain and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
(D-Trp2,7,9)-substance P exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and the activation of protein kinase C (PKC). These events result in the modulation of pain perception, inflammation, and other physiological processes.
Comparación Con Compuestos Similares
Substance P: The natural neuropeptide with similar biological functions but lower stability.
[Sar9,Met(O2)11]-substance P: Another synthetic analog with modifications at positions 9 and 11.
[D-Pro2,D-Trp7,9]-substance P: A related analog with D-proline at position 2 and D-tryptophan at positions 7 and 9.
Uniqueness: (D-Trp2,7,9)-substance P is unique due to its enhanced stability and altered biological activity compared to the natural peptide. The incorporation of D-tryptophan residues increases resistance to enzymatic degradation, making it a valuable tool for studying the physiological roles of substance P and developing potential therapeutic agents.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H109N21O13S/c1-45(2)37-61(73(108)92-57(69(85)104)32-36-115-3)97-76(111)65(41-49-44-91-56-25-12-9-21-52(49)56)100-74(109)62(38-46-17-5-4-6-18-46)98-77(112)64(40-48-43-90-55-24-11-8-20-51(48)55)99-72(107)58(28-30-67(83)102)93-71(106)59(29-31-68(84)103)94-78(113)66-27-16-35-101(66)79(114)60(26-13-14-33-81)95-75(110)63(39-47-42-89-54-23-10-7-19-50(47)54)96-70(105)53(82)22-15-34-88-80(86)87/h4-12,17-21,23-25,42-45,53,57-66,89-91H,13-16,22,26-41,81-82H2,1-3H3,(H2,83,102)(H2,84,103)(H2,85,104)(H,92,108)(H,93,106)(H,94,113)(H,95,110)(H,96,105)(H,97,111)(H,98,112)(H,99,107)(H,100,109)(H4,86,87,88)/t53-,57-,58-,59-,60-,61-,62-,63+,64+,65+,66-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBGUHRGZVONNE-KXXNZUQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H109N21O13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1604.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[(E)-1-[[2-chloro-4-[3-chloro-4-[[(E)-3-hydroxy-2-(4-sulfoanilino)but-2-enoyl]diazenyl]phenyl]phenyl]diazenyl]-3-hydroxy-1-oxobut-2-en-2-yl]amino]benzenesulfonic acid](/img/structure/B561178.png)
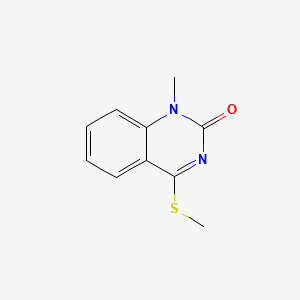

![1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate](/img/structure/B561183.png)
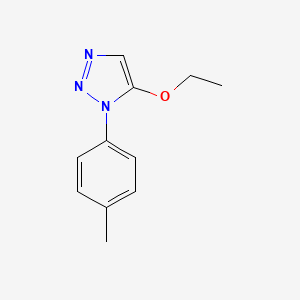
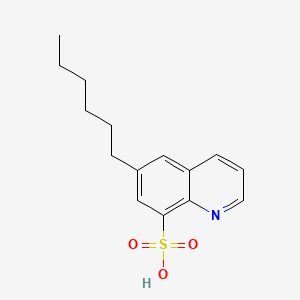
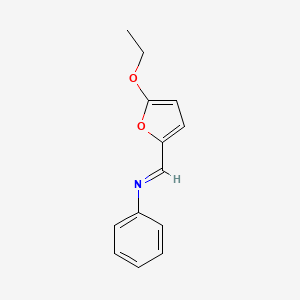
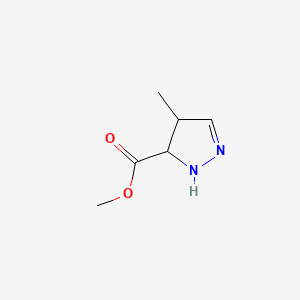

![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561197.png)
